molecular formula C15H19N3O3 B5267552 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B5267552
M. Wt: 289.33 g/mol
InChI Key: AGOQXKXVQUXXJZ-UHFFFAOYSA-N
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Description

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.

    Substitution Reactions: The tert-butyl group is introduced through a substitution reaction using tert-butyl bromide and a suitable base.

    Urea Formation: The final step involves the reaction of the isoxazole derivative with 3-methoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tert-butyl bromide and a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced forms of the compound, potentially altering the isoxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic containing an isoxazole ring.

    Muscimol: A psychoactive compound with an isoxazole structure.

    Ibotenic Acid: A neurotoxin with an isoxazole ring.

Uniqueness

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea is unique due to the presence of both the tert-butyl group and the methoxyphenyl group, which may confer distinct biological activities and chemical properties compared to other isoxazole derivatives .

Properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)12-9-13(18-21-12)17-14(19)16-10-6-5-7-11(8-10)20-4/h5-9H,1-4H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOQXKXVQUXXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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